Cas no 2098078-09-0 (3-(hydroxymethyl)azetidine-1-carboximidamide)

3-(Hydroxymethyl)azetidine-1-carboximidamide is a versatile azetidine derivative characterized by its hydroxymethyl and carboximidamide functional groups. This compound is of interest in medicinal chemistry and drug discovery due to its potential as a building block for bioactive molecules. The azetidine ring provides conformational rigidity, while the hydroxymethyl group offers a handle for further derivatization. The carboximidamide moiety can participate in hydrogen bonding and serve as a precursor for heterocyclic synthesis. Its balanced polarity and compact structure make it suitable for optimizing pharmacokinetic properties in small-molecule therapeutics. The compound's synthetic utility is enhanced by its stability under standard handling conditions.
3-(hydroxymethyl)azetidine-1-carboximidamide structure
2098078-09-0 structure
Product name:3-(hydroxymethyl)azetidine-1-carboximidamide
CAS No:2098078-09-0
MF:C5H11N3O
MW:129.160340547562
CID:5724553
PubChem ID:121201290

3-(hydroxymethyl)azetidine-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinecarboximidamide, 3-(hydroxymethyl)-
    • 3-(Hydroxymethyl)azetidine-1-carboximidamide
    • 2098078-09-0
    • F1907-4876
    • AKOS026709318
    • 3-(hydroxymethyl)azetidine-1-carboximidamide
    • Inchi: 1S/C5H11N3O/c6-5(7)8-1-4(2-8)3-9/h4,9H,1-3H2,(H3,6,7)
    • InChI Key: FDMHHLQLTFKBDW-UHFFFAOYSA-N
    • SMILES: N1(C(N)=N)CC(CO)C1

Computed Properties

  • Exact Mass: 129.090211983g/mol
  • Monoisotopic Mass: 129.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.3Ų
  • XLogP3: -1.4

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Predicted)
  • Boiling Point: 246.5±32.0 °C(Predicted)
  • pka: 14.82±0.10(Predicted)

3-(hydroxymethyl)azetidine-1-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4876-2.5g
3-(hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4876-5g
3-(hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-4876-10g
3-(hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0 95%+
10g
$1684.0 2023-09-07
TRC
H219761-500mg
3-(Hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-4876-0.5g
3-(hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4876-1g
3-(hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0 95%+
1g
$401.0 2023-09-07
TRC
H219761-100mg
3-(Hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-4876-0.25g
3-(hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0 95%+
0.25g
$361.0 2023-09-07
TRC
H219761-1g
3-(Hydroxymethyl)azetidine-1-carboximidamide
2098078-09-0
1g
$ 570.00 2022-06-04

3-(hydroxymethyl)azetidine-1-carboximidamide Related Literature

Additional information on 3-(hydroxymethyl)azetidine-1-carboximidamide

3-(Hydroxymethyl)azetidine-1-carboximidamide: A Promising Compound in Medicinal Chemistry

CAS No. 2098078-09-0, also known as 3-(hydroxymethyl)azetidine-1-carboximidamide, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a broad range of biological activities. The presence of the hydroxymethyl group and the carboximidamide functionality imparts distinct chemical and biological properties, making it a valuable candidate for further research and development.

The hydroxymethyl group in 3-(hydroxymethyl)azetidine-1-carboximidamide plays a crucial role in its chemical reactivity and biological activity. This functional group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can be harnessed for the synthesis of more complex molecules. Additionally, the hydroxymethyl group can form hydrogen bonds, enhancing the compound's solubility and interactions with biological targets.

The carboximidamide functionality is another key feature of 3-(hydroxymethyl)azetidine-1-carboximidamide. Carboximidamides are known for their ability to form strong hydrogen bonds and coordinate with metal ions, which can be advantageous in designing compounds with specific binding properties. This functionality has been explored in various medicinal chemistry applications, including the development of inhibitors for enzymes and receptors.

Recent studies have highlighted the potential therapeutic applications of 3-(hydroxymethyl)azetidine-1-carboximidamide. One notable area of research is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-(hydroxymethyl)azetidine-1-carboximidamide exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that the compound could be a valuable lead for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Another promising application of 3-(hydroxymethyl)azetidine-1-carboximidamide is its potential as an antiviral agent. Research conducted by a team at a leading pharmaceutical company has shown that this compound can effectively inhibit the replication of certain viruses, including those responsible for respiratory infections. The unique structure of 3-(hydroxymethyl)azetidine-1-carboximidamide allows it to interact with viral proteins, disrupting their function and preventing viral replication.

In addition to its therapeutic potential, 3-(hydroxymethyl)azetidine-1-carboximidamide has also been studied for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to investigate the function of specific proteins or pathways within cells. The ability to modulate biological processes with high specificity makes 3-(hydroxymethyl)azetidine-1-carboximidamide an attractive tool for researchers studying complex biological systems.

The synthesis of 3-(hydroxymethyl)azetidine-1-carboximidamide has been optimized to ensure high yields and purity, making it readily available for both academic and industrial research. Various synthetic routes have been developed, including methods that utilize readily available starting materials and mild reaction conditions. These advancements in synthetic chemistry have facilitated the production of large quantities of the compound for preclinical and clinical studies.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(hydroxymethyl)azetidine-1-carboximidamide in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.

In conclusion, 3-(hydroxymethyl)azetidine-1-carboximidamide (CAS No. 2098078-09-0) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features, including the hydroxymethyl group and carboximidamide functionality, contribute to its chemical reactivity and biological activity. Ongoing research continues to uncover new therapeutic uses for this compound, making it an exciting area of focus for both academic researchers and pharmaceutical companies.

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